BMS641

RARβ binding affinity Kd

BMS641 (BMS-209641) is the definitive RARβ-selective partial agonist for labs requiring unambiguous target assignment. With ~100-fold selectivity over RARα/γ (Kd: 2.5 nM vs. 225/223 nM), its partial agonism avoids the confounding off-target gene activation seen with pan-agonists (TTNPB) or full agonists (BMS948). The high-resolution co-crystal structure (PDB: 4JYI) validates its unique binding pose, enabling structure-based ligand design. When paired with an RARγ agonist (e.g., BMS961), BMS641 drives synergistic neuronal/glial differentiation unattainable with pan-retinoids. Choose BMS641 for clean loss-/gain-of-function genetic studies, RARβ tumor-suppressor dissection, and defined neural differentiation protocols.

Molecular Formula C27H23ClO2
Molecular Weight 414.9 g/mol
Cat. No. B1667231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS641
SynonymsBMS641;  BMS-641;  BMS 641;  BMS209641;  BMS-209641 BMS 209641; 
Molecular FormulaC27H23ClO2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C
InChIInChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+
InChIKeyFRTYVAKGTFXRNY-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS641 (BMS-209641) Procurement Guide: High‑Affinity, RARβ‑Selective Partial Agonist for Retinoid Signaling Research


BMS641 (BMS‑209641; CAS 369364‑50‑1) is a synthetic, stilbene‑based, small‑molecule retinoic acid receptor β (RARβ) partial agonist that binds with nanomolar affinity and demonstrates ~100‑fold selectivity for RARβ over RARα and RARγ . Its high‑resolution crystal structure in complex with the RARβ ligand‑binding domain (PDB: 4JYI) confirms its distinct binding pose and provides a rational structural basis for its partial agonism and mixed functional profile [1][2].

Why Generic RAR Agonists Cannot Substitute for BMS641 in RARβ‑Dependent Assays


RARβ‑mediated transcriptional outcomes are exquisitely sensitive to ligand‑specific conformational changes and co‑regulator recruitment [1]. Pan‑agonists like TTNPB activate all three RAR subtypes with high potency, while compounds like BMS948 act as full RARβ agonists [2]. In contrast, BMS641 functions as a partial agonist that stabilizes a unique RARβ conformation, resulting in a distinct gene‑expression fingerprint [3]. Substituting BMS641 with a non‑selective agonist or a full agonist confounds the interpretation of RARβ‑specific pharmacology and can mask or exaggerate cellular differentiation responses. The quantitative evidence below demonstrates exactly where BMS641 differs from its closest in‑class comparators.

BMS641 Quantitative Differentiation: Head‑to‑Head Selectivity and Functional Comparisons vs. RARβ Agonist Analogs


BMS641 Exhibits 100‑Fold Higher Binding Affinity for RARβ vs. RARα/γ – a Selectivity Gap Not Matched by TTNPB or Adapalene

BMS641 binds RARβ with a Kd of 2.5 nM, while its affinity for RARα (Kd = 225 nM) and RARγ (Kd = 223 nM) is ~100‑fold lower . This selectivity profile contrasts sharply with the pan‑RAR agonist TTNPB, which binds all three subtypes with comparable high affinity (IC50 values: RARα = 5.1 nM, RARβ = 4.5 nM, RARγ = 9.3 nM) . Adapalene, another retinoid, shows only modest RARβ preference (AC50: RARβ = 2.3 nM, RARα = 22 nM, RARγ = 9.3 nM), representing a <10‑fold window . The ~100‑fold selectivity of BMS641 enables clean pharmacological dissection of RARβ‑mediated effects with minimal off‑target RARα/γ activation.

RARβ binding affinity Kd selectivity retinoid

BMS641 Acts as a Partial RARβ Agonist, in Contrast to the Full Agonism of BMS948 and TTNPB

In RARβ transactivation assays, BMS641 elicits only partial reporter gene activation compared to the pan‑agonist TTNPB (100% response at 3 nM) and the full RARβ‑selective agonist BMS948 [1]. At a concentration of 100 nM, BMS641 induces approximately 50–70% of the maximal response observed with TTNPB, whereas BMS948 achieves near‑full (≥90%) activation at equivalent concentrations [2]. This partial agonism is structurally encoded in the distinct binding pose revealed by the RARβ‑BMS641 co‑crystal structure (PDB: 4JYI) [3].

partial agonism RARβ transactivation efficacy

BMS641 Binds RARβ in a Unique Conformation That Explains Its Partial Agonism and Mixed Agonist/Antagonist Behavior

The 2.0 Å crystal structure of the RARβ ligand‑binding domain in complex with BMS641 (PDB: 4JYI) reveals a binding pose distinct from both the full agonist BMS948 (PDB: 4JYG) and the pan‑agonist TTNPB [1]. BMS641 induces a unique repositioning of helix H12 and the activation function‑2 (AF‑2) surface, resulting in a conformation that only partially recruits co‑activator proteins [2]. This structural signature correlates directly with its partial agonism in functional assays and its ability to act as an RARα antagonist while functioning as an RARβ agonist [3].

crystal structure ligand-binding domain partial agonism RARβ

BMS641 Synergizes with RARγ Agonists to Drive Neuronal Differentiation, a Property Not Shared by Pan‑Agonists

In embryonic stem cell and embryonal carcinoma models, the combination of BMS641 (selective RARβ agonist) with BMS961 (selective RARγ agonist) potently induces maturation into specialized neuronal subtypes, astrocytes, and oligodendrocyte precursors [1]. This synergistic effect is not observed when pan‑RAR agonists like TTNPB or all‑trans‑retinoic acid (ATRA) are used alone, which instead drive broader, less directed differentiation programs [2]. Global transcriptome analysis revealed that the BMS641‑BMS961 combination hijacks RARα‑driven gene networks essential for optimal neuronal specialization [3].

neuronal differentiation RARβ RARγ synergy stem cells

Optimal Research and Industrial Applications for BMS641 Based on Verified Differential Evidence


RARβ‑Specific Pharmacological Profiling and Target Deconvolution

When a research program requires unambiguous assignment of a phenotype to RARβ activation, BMS641 is the reagent of choice due to its ~100‑fold binding selectivity over RARα/γ . Unlike TTNPB (pan‑agonist) or BMS948 (full RARβ agonist), BMS641’s partial agonism minimizes off‑target gene activation, enabling cleaner loss‑ and gain‑of‑function genetic complementation studies [1].

Structural Biology and Fragment‑Based Drug Design Targeting RARβ

The high‑resolution co‑crystal structure of BMS641 with the RARβ ligand‑binding domain (PDB: 4JYI) provides a validated starting point for structure‑based design of novel RARβ modulators [2]. Its unique binding pose, which yields a partial agonist conformation, can be exploited to engineer ligands with tailored efficacy profiles [3].

Directed Neuronal and Glial Differentiation from Pluripotent Stem Cells

The combination of BMS641 (RARβ‑selective) with an RARγ‑selective agonist (e.g., BMS961) drives efficient, synergistic neuronal and glial differentiation that cannot be replicated by pan‑retinoids [4]. This protocol is applicable for generating defined neural cell types for disease modeling, drug screening, or regenerative medicine research [5].

Investigating RARβ‑Mediated Tumor Suppression Without RARα‑Driven Proliferative Confounds

BMS641’s RARβ selectivity and partial agonism make it a superior tool for dissecting RARβ’s tumor‑suppressive functions in cancers where RARα activation may promote proliferation. Its use avoids the confounding effects of pan‑agonists that simultaneously engage pro‑proliferative RARα signaling, enabling more precise mechanistic studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS641

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.